Cas no 13433-13-1 (H-Asp-Gln-OH)

H-Asp-Gln-OH, also known as aspartylglutamine, is a dipeptide composed of aspartic acid (Asp) and glutamine (Gln) linked via a peptide bond. This compound is of interest in biochemical and pharmaceutical research due to its role as a potential intermediate in peptide synthesis and metabolic pathways. Its structural features, including the free α-carboxyl and α-amino groups, make it suitable for further modifications or incorporation into larger peptide chains. The presence of both acidic (Asp) and amide (Gln) side chains contributes to its solubility in aqueous solutions and versatility in experimental applications. H-Asp-Gln-OH is typically characterized by high purity and stability under standard storage conditions.
H-Asp-Gln-OH structure
H-Asp-Gln-OH structure
Product Name:H-Asp-Gln-OH
CAS No:13433-13-1
MF:C9H15N3O6
MW:261.231902360916
CID:119574
PubChem ID:471584
Update Time:2025-10-21

H-Asp-Gln-OH Chemical and Physical Properties

Names and Identifiers

    • (S)-5-Amino-2-((S)-2-amino-3-carboxypropanamido)-5-oxopentanoic acid
    • (2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid
    • Asp-Gln
    • H-Asp-Gln-OH
    • L-Glutamine, L-a-aspartyl-
    • aspartylglutamine
    • L-Asp-L-Gln
    • NH2-Asp-Gln-COOH
    • L-aspartyl-glutamine
    • SCHEMBL1854115
    • alpha-aspartylglutamine
    • L-alpha-Asp-L-Gln
    • DQ
    • DTXSID50332888
    • Q27144145
    • L-alpha-aspartyl-L-glutamine
    • 13433-13-1
    • Aspartyl-Glutamine
    • (2S)-2-[(2S)-2-AMINO-3-CARBOXYPROPANAMIDO]-4-CARBAMOYLBUTANOIC ACID
    • CHEBI:73827
    • L-Aspartyl-L-Glutamine
    • Inchi: 1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1
    • InChI Key: GSMPSRPMQQDRIB-WHFBIAKZSA-N
    • SMILES: O=C([C@H](CC(=O)O)N)N[C@H](C(=O)O)CCC(N)=O

Computed Properties

  • Exact Mass: 261.09600
  • Monoisotopic Mass: 261.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.3
  • Topological Polar Surface Area: 173Ų

Experimental Properties

  • PSA: 172.81000
  • LogP: -0.58520

H-Asp-Gln-OH Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

H-Asp-Gln-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A655130-10mg
H-Asp-Gln-OH
13433-13-1
10mg
$ 50.00 2022-06-07
TRC
A655130-50mg
H-Asp-Gln-OH
13433-13-1
50mg
$ 210.00 2022-06-07
TRC
A655130-100mg
H-Asp-Gln-OH
13433-13-1
100mg
$ 320.00 2022-06-07

H-Asp-Gln-OH Related Literature

Additional information on H-Asp-Gln-OH

Professional Introduction to Compound with CAS No. 13433-13-1 and Product Name: H-Asp-Gln-OH

The compound with CAS No. 13433-13-1 and the product name H-Asp-Gln-OH represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This dipeptide, derived from the amino acids aspartic acid (Asp) and glutamic acid (Gln), has garnered considerable attention due to its unique structural and functional properties. The hydroxyl group at the C-terminal end of the peptide chain introduces additional reactivity, making it a versatile intermediate in synthetic biology and drug development.

In recent years, the exploration of dipeptides as pharmacological agents has expanded dramatically, driven by their ability to mimic natural signaling molecules while exhibiting improved bioavailability and reduced immunogenicity. The specific sequence of H-Asp-Gln-OH has been studied for its potential role in modulating various biological pathways, particularly those involving neurotransmitter release and immune response. Its structural simplicity allows for easy modification, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling applications of H-Asp-Gln-OH is in the development of therapeutic agents targeting neurological disorders. Emerging research suggests that this dipeptide may interact with specific receptor systems in the central nervous system, potentially offering a novel approach to treating conditions such as epilepsy and chronic pain. The hydroxyl group at the C-terminal end provides a reactive site for further chemical derivatization, allowing for the creation of prodrugs or conjugates that enhance delivery to target tissues.

The synthesis of H-Asp-Gln-OH involves standard solid-phase peptide synthesis (SPPS) techniques, which have been refined over decades to achieve high yields and purity. The use of protected amino acid building blocks ensures that each residue is incorporated correctly, minimizing side reactions. Post-synthetic modifications, such as deprotection or coupling with other biomolecules, can be performed to tailor the compound for specific applications. For instance, pegylation—a process that involves attaching polyethylene glycol chains—can extend the half-life of H-Asp-Gln-OH in circulation, improving its therapeutic efficacy.

Recent advances in computational chemistry have also enhanced our understanding of how H-Asp-Gln-OH interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations allow researchers to predict binding affinities and identify key residues involved in receptor interactions. These insights are crucial for designing analogs with improved binding properties or for optimizing delivery systems. Additionally, machine learning models trained on experimental data can accelerate the discovery process by identifying promising candidates for further validation.

In clinical settings, H-Asp-Gln-OH has shown promise as an adjunct therapy for patients with compromised immune function. Studies indicate that it may enhance the activity of certain cytokines while reducing inflammation—a dual effect that could be beneficial in autoimmune diseases or post-surgical recovery. The dipeptide's ability to modulate immune responses without triggering excessive side effects makes it an attractive candidate for further clinical investigation.

The regulatory landscape for peptide-based drugs like H-Asp-Gln-OH is evolving rapidly, with agencies such as the FDA and EMA implementing streamlined pathways for approval based on biologic equivalence rather than traditional small-molecule standards. This shift has accelerated the development pipeline for novel peptides while maintaining rigorous safety standards. Companies specializing in peptide chemistry are leveraging these opportunities to bring innovative therapies to market more efficiently.

Looking ahead, the future of H-Asp-Gln-OH and similar dipeptides appears bright, with ongoing research exploring new applications in regenerative medicine and targeted cancer therapies. The combination of synthetic chemistry innovations, computational modeling, and clinical trials is paving the way for next-generation peptide-based treatments that address unmet medical needs. As our understanding of biological systems grows more sophisticated, compounds like H-Asp-Gln-OH will continue to play a pivotal role in advancing therapeutic strategies across multiple disciplines.

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